2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% (2,5-DCPFB) is an organic compound that is widely used in scientific research as a reagent and intermediate in chemical synthesis. It is a colorless solid, insoluble in water, and soluble in organic solvents such as acetone and ethanol. 2,5-DCPFB is a versatile compound that has been used in a wide range of applications, including organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% is widely used in scientific research as a reagent and intermediate in chemical synthesis. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% has been used in the synthesis of polymers, dyes, and other materials.
Mechanism of Action
2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% is an organic compound that acts as an intermediate in chemical synthesis. It is used to catalyze a variety of reactions, including the formation of carbon-carbon bonds, the formation of aryl halides, and the formation of amines. In addition, 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% is used as a catalyst in the synthesis of new molecules and in the modification of existing molecules.
Biochemical and Physiological Effects
2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% is an organic compound with no known biochemical or physiological effects. It is not known to be toxic or to interact with any other compounds in the body.
Advantages and Limitations for Lab Experiments
2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% is a versatile compound that has a number of advantages for use in laboratory experiments. It is relatively inexpensive, easily obtainable, and can be stored for long periods of time without degradation. It is also highly soluble in a variety of organic solvents, making it easy to use in a variety of reactions. However, 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% is insoluble in water, which can limit its use in certain reactions.
Future Directions
The use of 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% in scientific research is likely to continue to expand as its versatility and usefulness become more widely known. Possible future directions include the use of 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% in the synthesis of new materials, the development of new methods for the synthesis of existing compounds, and the exploration of its potential use in drug discovery. In addition, further research into the mechanism of action of 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% may lead to the development of new applications.
Synthesis Methods
2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% can be synthesized by the reaction of 2,5-dichlorobenzoic acid with 4-fluorobenzene in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at elevated temperatures, usually between 80-120°C. The reaction is typically completed within one to two hours.
properties
IUPAC Name |
5-(2-carboxy-5-fluorophenyl)benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO6/c16-10-1-2-11(15(21)22)12(6-10)7-3-8(13(17)18)5-9(4-7)14(19)20/h1-6H,(H,17,18)(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIRVNAIQBETMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691879 |
Source
|
Record name | 5-Fluoro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid | |
CAS RN |
1261916-79-3 |
Source
|
Record name | 5-Fluoro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.